molecular formula C12H13FN2O2 B1383423 1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one CAS No. 1803587-86-1

1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one

Cat. No.: B1383423
CAS No.: 1803587-86-1
M. Wt: 236.24 g/mol
InChI Key: XJTGLWUGVPHUDN-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one is a synthetically engineered spirocyclic compound featuring a 1-azaspiro[4.4]nonane scaffold fused with a fluorinated pyridine moiety. This unique architecture, which incorporates a spirocyclic core that forces the ring systems into a specific three-dimensional orientation, is of significant interest in medicinal chemistry and drug discovery for exploring structure-activity relationships (SAR) and for creating conformationally constrained bioactive molecules . The 3-fluoropyridin-2-yl substituent is a privileged structure in pharmaceutical design, as the fluorine atom can profoundly influence a molecule's electronic properties, metabolic stability, and membrane permeability, while the nitrogen in the pyridine ring offers a potential hydrogen bond acceptor site for target engagement . Spirocyclic systems like the 3-oxa-1-azaspiro[4.4]nonan-2-one core are increasingly valued as novel scaffolds in the development of potential therapeutics for various diseases, as their rigidity can lead to high selectivity and binding affinity for biological targets . This compound is intended for research applications only, including as a building block in organic synthesis, a key intermediate in the development of new pharmacological tools, and for the exploration of new chemical space in library design for high-throughput screening. It is supplied For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(3-fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2/c13-9-4-3-7-14-10(9)15-11(16)17-8-12(15)5-1-2-6-12/h3-4,7H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTGLWUGVPHUDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)COC(=O)N2C3=C(C=CC=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101188799
Record name 3-Oxa-1-azaspiro[4.4]nonan-2-one, 1-(3-fluoro-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803587-86-1
Record name 3-Oxa-1-azaspiro[4.4]nonan-2-one, 1-(3-fluoro-2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803587-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxa-1-azaspiro[4.4]nonan-2-one, 1-(3-fluoro-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Spiro Oxazolidinone Core

The spiro[4.4]nonane backbone is constructed via intramolecular cyclization of nitroalkane precursors. Key steps include:

  • Michael Addition : Nitrocyclohexane reacts with acrolein in a methanolic sodium methoxide solution to form a nitroaldehyde intermediate (e.g., 3b in Scheme 1 of).
  • Protection : The aldehyde group is protected as a 1,3-dioxolane to prevent side reactions.
  • Reduction : Zinc dust and ammonium chloride reduce the nitro group to a hydroxylamine.
  • Cyclization : Acidic hydrolysis of the dioxolane followed by basification induces intramolecular cyclization, yielding the spiro oxazolidinone structure.

Data Table 1: Key Steps for Spiro Core Synthesis

Step Reagents/Conditions Yield (%) Reference
Michael Addition Acrolein, CH₃ONa/CH₃OH, 0°C → RT 70
Dioxolane Protection Ethylene glycol, p-TsOH, toluene, reflux 85–90
Nitro Reduction Zn/NH₄Cl, THF/H₂O, RT 65–75
Cyclization HCl (conc.), then NaOH 60–70

Introduction of the 3-Fluoropyridin-2-yl Group

The fluoropyridine moiety is introduced via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution :

  • Sonogashira Coupling : A terminal alkyne (e.g., ethynyltrimethylsilane) reacts with a halogenated pyridine (e.g., 2-bromo-3-fluoropyridine) in the presence of Pd(PPh₃)₂Cl₂/CuI, followed by deprotection.
  • Buchwald-Hartwig Amination : The spiro oxazolidinone’s nitrogen reacts with a bromo- or iodo-pyridine derivative using a palladium catalyst (e.g., XPhos Pd G3).

Data Table 2: Coupling Reaction Optimization

Method Substrate Catalyst System Solvent Yield (%) Reference
Sonogashira 2-Bromo-3-fluoropyridine Pd(PPh₃)₂Cl₂, CuI, Et₃N THF 55–65
Buchwald-Hartwig 3-Fluoro-2-iodopyridine XPhos Pd G3, Cs₂CO₃ DMF 70–75

Final Functionalization and Purification

Post-coupling, the product is purified via flash chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity is confirmed by HPLC and NMR.

Research Findings :

  • Steric hindrance from the spiro structure slows reaction rates but improves stability.
  • Electron-withdrawing fluorine on pyridine enhances coupling efficiency by activating the ring.
  • Optimal yields are achieved under inert (argon) conditions to prevent oxidation.

Alternative Routes

  • One-Pot Synthesis : Combining cyclization and coupling in a single pot reduces steps but requires precise stoichiometry (yields ~50%).
  • Enzymatic Resolution : Chiral variants are resolved using lipases (e.g., Candida antarctica), though this is less common for fluorinated targets.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic chemistry, this reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for 1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Spirocyclic Compounds

The spiro[4.4]nonane scaffold is a versatile framework in organic synthesis. Below is a comparative analysis with structurally related compounds:

Core Structural Variations

Compound Name Key Structural Features Biological/Physicochemical Notes Reference
1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one 3-Oxa, 1-aza, 3-fluoropyridinyl substituent Likely enhanced polarity and hydrogen-bonding capacity
2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one Unsaturated lactam (non-1-en-4-one), butyl substituent Increased lipophilicity; potential reactivity at double bond
(5R,6S)-6-Hydroxy-1-azaspiro[4.4]nonan-2-one Hydroxyl group at C6 Improved solubility; stereochemistry may influence activity
1-Methyl-3-(phenylmethyl)-1,4-diazaspiro[4.4]nonan-2-one Additional nitrogen (1,4-diaza), benzyl substituent Higher basicity; potential for diverse binding interactions
1-Oxa-3-azaspiro[4.4]nonan-2-one Oxygen and nitrogen at positions 1 and 3 (inverted vs. target compound) Altered dipole moment and conformational flexibility

Functional Group Impact

  • Fluoropyridinyl Group: The 3-fluoropyridinyl moiety in the target compound may enhance metabolic stability and target binding compared to non-fluorinated analogs (e.g., phenyl or alkyl substituents) .
  • Spirocyclic Lactams: Unsaturated variants (e.g., non-1-en-4-one) exhibit distinct reactivity, such as susceptibility to Michael addition or Diels-Alder reactions, which could limit stability in biological systems .

Biological Activity

1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one is a spirocyclic compound characterized by its unique combination of a pyridine ring and a spirocyclic nonane framework. This compound, identified by the CAS number 1803587-86-1, has garnered attention for its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C12H13FN2O2C_{12}H_{13}FN_{2}O_{2}, with a molecular weight of 236.24 g/mol. The structure features a fluorinated pyridine moiety, which enhances its interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC12H13FN2O2C_{12}H_{13}FN_{2}O_{2}
Molecular Weight236.24 g/mol
CAS Number1803587-86-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the fluorinated pyridine ring may enhance binding affinity and selectivity towards these targets, potentially leading to inhibition or activation of various biological pathways.

Anticonvulsant Activity

Research has indicated that compounds with similar structural motifs exhibit anticonvulsant properties. For instance, studies involving spirosuccinimides have demonstrated that modifications in the carbocyclic nucleus significantly influence anticonvulsant activity, suggesting that this compound could also possess similar effects due to its unique structure .

Case Studies

Case Study 1: Anticonvulsant Evaluation
A study investigated a series of spirosuccinimides for their anticonvulsant activity, revealing that certain structural modifications led to enhanced efficacy in the maximal electroshock (MES) test. This suggests that further exploration of the spirocyclic framework in compounds like this compound could yield promising results in treating seizure disorders .

Case Study 2: Pharmacological Profiling
Pharmacological profiling of related compounds has shown that spirocyclic derivatives can exhibit varied biological activities, including antimicrobial and anticancer effects. The unique combination of functional groups in this compound may contribute to a diverse pharmacological profile, warranting further investigation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological ActivityStructural Features
N-(benzyloxy)-2-Azaspiro[4.4]nonaneAnticonvulsantContains a benzyloxy group
SpirosuccinimideAnticonvulsantVaries in carbocyclic nucleus
1-(3-Fluorophenyl)-spirocyclicAntimicrobialFluorinated phenyl group

Q & A

Q. What are the established synthetic routes for 1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves a multi-step process, including:

  • Cyclization : Formation of the spirocyclic core via intramolecular cyclization, as demonstrated in analogous spiro compounds (e.g., GP2 procedure yielding 77% for a related 1-phenyl-3-oxa-1-azaspiro[4.4]non-6-en-2-one) .
  • Fluoropyridine Incorporation : Introduction of the 3-fluoropyridinyl group via nucleophilic substitution or cross-coupling reactions. For example, fluorinated aryl groups are often introduced using Suzuki-Miyaura coupling under palladium catalysis .
  • Optimization Strategies : Yield improvements can be achieved by adjusting reaction temperature, solvent polarity (e.g., DMF or THF), and catalyst loading. Microwave-assisted synthesis may reduce reaction time .

Q. How is the structural integrity of this compound validated experimentally?

Methodological Answer: Key analytical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 156.6 ppm for carbonyl groups in spirocyclic lactams) confirm the spiro architecture and fluoropyridine substitution .
  • HRMS : High-resolution mass spectrometry (e.g., observed m/z 238.0848 [M+Na]⁺) validates molecular formula .
  • IR Spectroscopy : Absorbance at ~1744 cm⁻¹ confirms lactam C=O stretching .
  • X-ray Crystallography : Resolves spirocyclic conformation and stereochemistry, though no direct data exists for this compound; analogous structures (e.g., (5S)-7-(pyrazin-2-yl)-2-oxa-7-azaspiro[4.4]nonane) are resolved via crystallography .

Q. What are the solubility and LogP properties of this compound, and how do they influence experimental design?

Methodological Answer:

  • Solubility : Predicted to be soluble in polar aprotic solvents (DMSO, methanol) but poorly soluble in water due to hydrophobic spiro and fluoropyridine groups. Analogous compounds (e.g., 3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole) exhibit similar behavior .
  • LogP : Estimated LogP ~0.5 (based on structurally related 6-hydroxy-1-azaspiro[4.4]nonan-2-one), suggesting moderate lipophilicity .
  • Experimental Implications : Use DMSO for stock solutions in biological assays; partition coefficient adjustments may enhance bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Methodological Answer:

  • Structural Modifications : Synthesize analogs with variations in:
    • Fluoropyridine substituents (e.g., 2- vs. 4-fluoro positional isomers).
    • Spiro ring size (e.g., [4.4] vs. [3.5] systems) .
  • Biological Testing :
    • In vitro assays : Enzyme inhibition (e.g., kinases, proteases) and receptor binding (e.g., GPCRs).
    • In vivo models : Analgesic activity assessed via tail-flick or acetic acid writhing tests, as done for N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides .

Q. Table 1: Comparison of Spirocyclic Analogs and Their Bioactivities

CompoundStructural FeatureKey ActivityReference
2-Azaspiro[3.5]nonaneSmaller [3.5] spiro systemAnalgesic (rodent models)
7-Oxa-2-azaspiro[3.5]nonaneOxygen heteroatomUnreported (predicted CNS)
Target Compound[4.4] spiro + fluoropyridineUnder investigation

Q. How can conflicting data in pharmacological studies (e.g., efficacy vs. toxicity) be resolved?

Methodological Answer:

  • Dose-Response Curves : Establish therapeutic index (TI) using IC₅₀ (activity) vs. LD₅₀ (toxicity) .
  • Orthogonal Assays : Validate results across multiple models (e.g., cell-based vs. ex vivo).
  • Metabolic Profiling : Identify toxic metabolites via LC-MS/MS; adjust functional groups to reduce off-target effects .

Q. What computational approaches are suitable for predicting target interactions?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with proteins (e.g., fluoropyridine moiety binding to kinase ATP pockets) .
  • MD Simulations : Assess binding stability over 100-ns trajectories (e.g., spirocyclic rigidity enhances target residence time) .

Q. How can the compound’s stability under physiological conditions be evaluated?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC (e.g., ammonium acetate buffer at pH 6.5 for assay compatibility) .
  • Thermal Stability : Accelerated stability studies at 40°C/75% RH for 4 weeks .

Q. What strategies address low bioavailability in preclinical models?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles for sustained release .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one
Reactant of Route 2
1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one

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